Cas no 55750-49-7 (Ethyl 2,5-dioxopyrrole-1-carboxylate)
Ethyl 2,5-dioxopyrrole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- ETHYL 2,5-DIOXOPYRROLE-1-CARBOXYLATE
- N-Ethoxycarbonylmaleimide
- NSC 266054
- 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-2,5-dioxo-, ethyl ester
- N-carbethoxymaleimide
- NSC266054
- N-carboethoxymaleimide
- N-ethoxycarbonyl-maleimide
- N-(ethoxycarbonyl)maleimide
- XUXSQROIUORWRI-UHFFFAOYSA-N
- FD6049
- EBD196356
- Ethyl2,5-Dioxopyrrole-1-carboxylate
- 6678AJ
- TRA0039870
- NSC
- A870103
- ethyl2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- AC-23483
- 55750-49-7
- DB-072045
- CS-0151559
- DS-17239
- DTXSID30313039
- MFCD16619570
- NSC-266054
- Ethyl 2 pound not5-dioxo-2 pound not5-dihydro-1H-pyrrole-1-carboxylate
- SCHEMBL1678307
- AKOS015902462
- SY013163
- AMY511
- Ethyl 2,5-dioxopyrrole-1-carboxylate
-
- MDL: MFCD16619570
- Inchi: 1S/C7H7NO4/c1-2-12-7(11)8-5(9)3-4-6(8)10/h3-4H,2H2,1H3
- InChI Key: XUXSQROIUORWRI-UHFFFAOYSA-N
- SMILES: O(C(N1C(C=CC1=O)=O)=O)CC
Computed Properties
- Exact Mass: 169.03800
- Monoisotopic Mass: 169.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.7
- XLogP3: 0
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.407±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 257.3±23.0 ºC (760 Torr),
- Flash Point: 109.4±22.6 ºC,
- Refractive Index: 1.535
- Solubility: Dissolution (36 g/l) (25 º C),
- PSA: 63.68000
- LogP: 0.00580
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
Ethyl 2,5-dioxopyrrole-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H317
- Warning Statement: P280
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Room Temperature
Ethyl 2,5-dioxopyrrole-1-carboxylate Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 2,5-dioxopyrrole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E193927-1g |
Ethyl 2,5-dioxopyrrole-1-carboxylate |
55750-49-7 | 97% | 1g |
¥236.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E193927-250mg |
Ethyl 2,5-dioxopyrrole-1-carboxylate |
55750-49-7 | 97% | 250mg |
¥78.90 | 2023-09-03 | |
| Alichem | A109006940-5g |
Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate |
55750-49-7 | 97% | 5g |
$194.40 | 2023-09-01 | |
| Alichem | A109006940-10g |
Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate |
55750-49-7 | 97% | 10g |
$272.70 | 2023-09-01 | |
| Alichem | A109006940-25g |
Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate |
55750-49-7 | 97% | 25g |
$519.40 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E839971-5g |
Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate |
55750-49-7 | 97% | 5g |
896.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DH640-5g |
Ethyl 2,5-dioxopyrrole-1-carboxylate |
55750-49-7 | 97% | 5g |
1255CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DH640-1g |
Ethyl 2,5-dioxopyrrole-1-carboxylate |
55750-49-7 | 97% | 1g |
314.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DH640-200mg |
Ethyl 2,5-dioxopyrrole-1-carboxylate |
55750-49-7 | 97% | 200mg |
111.0CNY | 2021-08-05 | |
| Chemenu | CM197916-5g |
ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate |
55750-49-7 | 97% | 5g |
$184 | 2021-08-05 |
Ethyl 2,5-dioxopyrrole-1-carboxylate Suppliers
Ethyl 2,5-dioxopyrrole-1-carboxylate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on Ethyl 2,5-dioxopyrrole-1-carboxylate
Ethyl 2,5-Dioxopyrrole-1-Carboxylate (CAS No. 55750-49-7): A Versatile Building Block in Organic Synthesis and Medicinal Chemistry
Ethyl 2,5-dioxopyrrole-1-carboxylate, identified by the CAS number 55750-49-7, is a pyrrolic ester derivative that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of alpha,beta-diketones, characterized by a five-membered heterocyclic ring containing two oxygen atoms in conjugation with a carbonyl group at the carboxylic acid ester position. Its molecular structure, C6H6N2O4, features a pyrrolic core with an ethyl ester substituent, making it a valuable intermediate for the construction of nitrogen-containing heterocycles and functionalized molecules.
The synthesis of Ethyl 2,5-dioxopyrrole-1-carboxylate typically involves condensation reactions between substituted diketones and appropriate nitrogen sources under mild catalytic conditions. Recent advancements in green chemistry methodologies have enabled more efficient production routes using metal-free catalysts or biocompatible solvents, reducing environmental impact while maintaining high yields. These synthetic strategies align with the growing emphasis on sustainable chemical processes in both academic and industrial laboratories.
In medicinal chemistry, this compound serves as a key precursor for developing bioactive molecules targeting diverse therapeutic areas. The pyrrolic framework is known for its ability to form hydrogen bonds and coordinate with metal ions, properties that are exploited in designing ligands for metalloenzymes or receptors involved in neurodegenerative diseases. For instance, recent studies have demonstrated its utility in creating analogs of natural products with enhanced metabolic stability and improved pharmacokinetic profiles.
The unique reactivity of the dioxopyrrole core allows for selective functionalization at multiple positions. Researchers have reported its application in multicomponent reactions (MCRs), where it acts as a dienophile in Diels-Alder reactions or undergoes nucleophilic attack to form substituted pyrrolidines. These transformations are critical for generating complex molecular architectures required for drug discovery programs targeting G protein-coupled receptors (GPCRs) or enzyme inhibitors.
Structural analysis using X-ray crystallography has revealed that Ethyl 2,5-dioxopyrrole-1-carboxylate adopts a planar conformation due to conjugation between the carbonyl groups and the aromatic ring system. This planarity enhances its compatibility with solid-phase synthesis techniques, enabling high-throughput screening approaches in combinatorial chemistry libraries aimed at identifying novel lead compounds.
In materials science research, derivatives of this compound have shown promise as components of organic electronic materials. The electron-deficient nature of the dioxopyrrole moiety contributes to charge transport properties when incorporated into conjugated polymers or small molecule semiconductors used in optoelectronic devices such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).
Catalytic applications are another emerging area where this compound plays a pivotal role. Its ability to act as a chelating agent has been leveraged in designing organocatalysts for asymmetric synthesis reactions. Recent publications highlight its effectiveness as a co-catalyst in enantioselective Michael additions, achieving high enantiomeric excesses under solvent-free conditions.
The versatility of CAS No. 55750-49-7 extends to its use as a protecting group reagent during peptide synthesis operations. By temporarily masking reactive functionalities on amino acid residues through esterification processes involving this compound's ethyl group modification capabilities, chemists can achieve greater control over sequence-specific coupling steps without compromising overall reaction efficiency.
In agricultural chemistry contexts, modified versions of this molecule have been explored as potential herbicides due to their ability to disrupt specific metabolic pathways within plant cells through competitive inhibition mechanisms involving acetyl-CoA carboxylase enzymes responsible for fatty acid biosynthesis regulation.
Ongoing investigations into the photophysical properties of this compound reveal interesting fluorescence characteristics when incorporated into supramolecular assemblies or self-assembled monolayers on gold surfaces through thiol linkages formed via reduction processes applied to disulfide bonds present within adjacent molecular frameworks during surface functionalization procedures.
The compound's compatibility with various analytical techniques makes it an ideal candidate for quality control applications across different industries requiring precise chemical characterization methods such as HPLC profiling or mass spectrometry analysis protocols designed specifically for monitoring reaction progress during batch processing operations involving sensitive functional groups like esters found within pharmaceutical manufacturing workflows utilizing automated reaction monitoring systems equipped with real-time spectroscopic sensors capable of detecting subtle changes indicative of completion stages reached during multi-step syntheses involving heterocyclic intermediates similar to those derived from this particular scaffold structure found within modern drug development pipelines focusing on targeted therapies requiring highly selective molecular recognition events mediated through tailored binding interactions established between receptor sites and appropriately designed ligand molecules featuring optimized substituent patterns determined through computational modeling approaches integrating quantum mechanical calculations alongside machine learning algorithms trained on extensive chemical databases containing structural information relevant to optimizing synthetic pathways leading towards desired final products incorporating these versatile building blocks into their core architectures while maintaining strict adherence to regulatory guidelines governing good manufacturing practices (GMP) applicable throughout all phases from initial discovery through clinical trials phases up until commercialization approval milestones achieved following successful regulatory submissions prepared by cross-functional teams comprising medicinal chemists working closely alongside formulation scientists responsible for ensuring physical stability requirements met prior initiating any preclinical testing programs mandated before advancing candidates into human clinical evaluation stages conducted according established ethical standards guiding biomedical research activities worldwide today particularly within context rapidly evolving landscape biopharmaceutical innovation driven collaborative efforts academia industry public-private partnerships focused addressing unmet medical needs across multiple therapeutic categories including oncology neurology infectious diseases among others where novel chemical entities offering improved efficacy safety profiles urgently needed replace existing treatments suffering limitations related toxicity resistance issues poor bioavailability challenges commonly encountered traditional drug discovery paradigms lacking sufficient diversity chemical space explored insufficiently advanced technologies available current era precision medicine initiatives emphasizing personalized treatment regimens based genetic biomarker profiles unique individual patients enrolled clinical trials evaluating potential new therapies developed utilizing cutting-edge synthetic methodologies incorporating compounds like Ethyl 2,5-dioxopyrrole-1-carboxylate into their design frameworks enabling creation structurally complex molecules possessing desired biological activities required therapeutic success.
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